

(-)-Isosclerone: A Technical Guide to a Bioactive Naphthalenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isosclerone

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Abstract

(-)-Isosclerone, also known as (-)-Regiolone, is a naturally occurring naphthalenone with the CAS number 137494-04-3.^{[1][2][3]} This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the molecular mechanisms underlying its effects. Possessing both phytotoxic and anticancer properties, **(-)-Isosclerone** has garnered interest in the scientific community. This document details its chemical data, summarizes its biological effects with quantitative data, provides detailed experimental protocols for key assays, and visualizes its known signaling pathways.

Chemical Data

(-)-Isosclerone is the levorotatory enantiomer of isosclerone. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	137494-04-3	[1][2][3]
Synonyms	(-)-Regiolone, (4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1]
Molecular Weight	178.18 g/mol	[1]
IUPAC Name	(4R)-4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one	[1]
Appearance	Yellow powder	[2]
Chirality	(R)-enantiomer	

Biological Activities and Mechanisms of Action

(-)-Isosclerone exhibits significant biological activity, most notably as a phytotoxin and an anticancer agent. The (R) configuration at the C-4 position has been identified as a crucial structural feature for its phytotoxic bioactivity.

Anticancer Activity

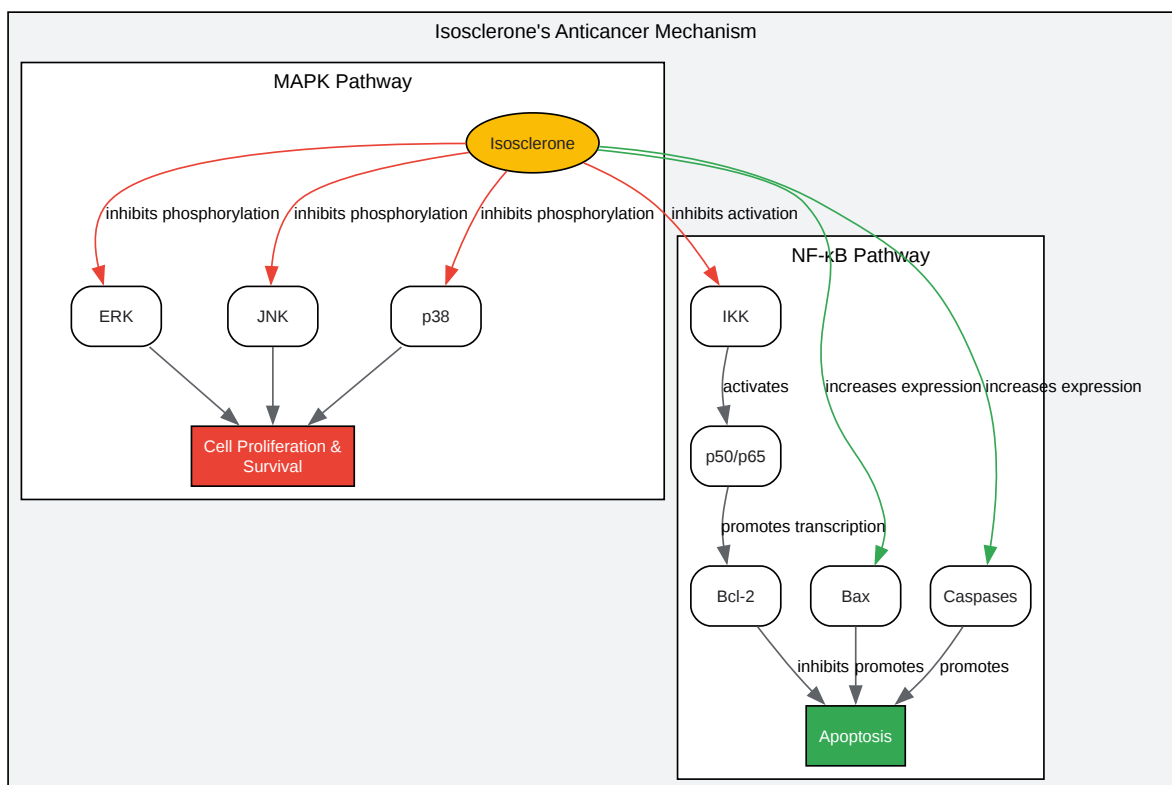
Isosclerone has demonstrated potent anti-proliferative and apoptotic effects, particularly against human breast cancer cell lines such as MCF-7. Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Signaling Pathways Modulated by Isosclerone:

- NF-κB Signaling Pathway:** Isosclerone inhibits the NF-κB signaling pathway by blocking the activation of IκB kinase (IKK). This, in turn, prevents the transcription of the p50 and p65 subunits of NF-κB. The inhibition of this pathway leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio, coupled with the activation of caspases-3, -8, and -9, ultimately induces apoptosis in cancer cells.[4]

- **MAPK Signaling Pathway:** Isosclerone has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38.[4] The MAPK pathway is crucial for cell proliferation and survival, and its inhibition by isosclerone contributes to its anticancer effects.

The following diagram illustrates the inhibitory effects of isosclerone on the NF- κ B and MAPK signaling pathways in cancer cells.



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Isosclerone's inhibition of MAPK and NF-κB pathways.

Quantitative Anticancer Data:

Cell Line	Assay	Concentration	Effect	Reference
MCF-7	MTT Assay	20 μM, 40 μM, 60 μM	Significant growth inhibition in a dose- and time-dependent manner	[4]
MCF-7	Migration Assay	20 μM, 40 μM, 60 μM	Inhibition of cell migration	
MCF-7	Invasion Assay	20 μM, 40 μM, 60 μM	Inhibition of cell invasion	

Phytotoxic Activity

(-)-Isosclerone is a known phytotoxin, originally isolated from the culture filtrate of *Discula* sp., the fungus responsible for dogwood anthracnose.[5] It has been shown to produce necrotic areas on the leaves of various plants.

Quantitative Phytotoxicity Data:

Plant Species	Amount	Necrotic Area (mm ²)	Reference
Dogwood	50 μg	49.2	[6]
Pigweed	100 μg	21.3	[6]
Morning glory	100 μg	16.5	[6]
Ragweed	100 μg	15.3	[6]
Jimsonweed	100 μg	12.3	[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of **(-)-Isosclerone** on cancer cells.

Materials:

- 96-well plates
- MCF-7 human breast cancer cells
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
- **(-)-Isosclerone** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
- Microplate reader

Procedure:

- Seed MCF-7 cells in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Treat the cells with various concentrations of **(-)-Isosclerone** (e.g., 20, 40, 60 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24 and 48 hours).
- After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of **(-)-Isosclerone** on the expression and phosphorylation status of proteins in the NF- κ B and MAPK signaling pathways.

Materials:

- MCF-7 cells
- **(-)-Isosclerone**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat MCF-7 cells with **(-)-Isosclerone** at the desired concentrations and time points.
- Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

- Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
- Block the membranes with blocking buffer for 1 hour at room temperature.
- Incubate the membranes with the primary antibodies overnight at 4°C.
- Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membranes again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control like β-actin.

Phytotoxicity Bioassay (Leaf Puncture Assay)

This protocol is used to assess the phytotoxic activity of **(-)-Isosclerone** on plant leaves.

Materials:

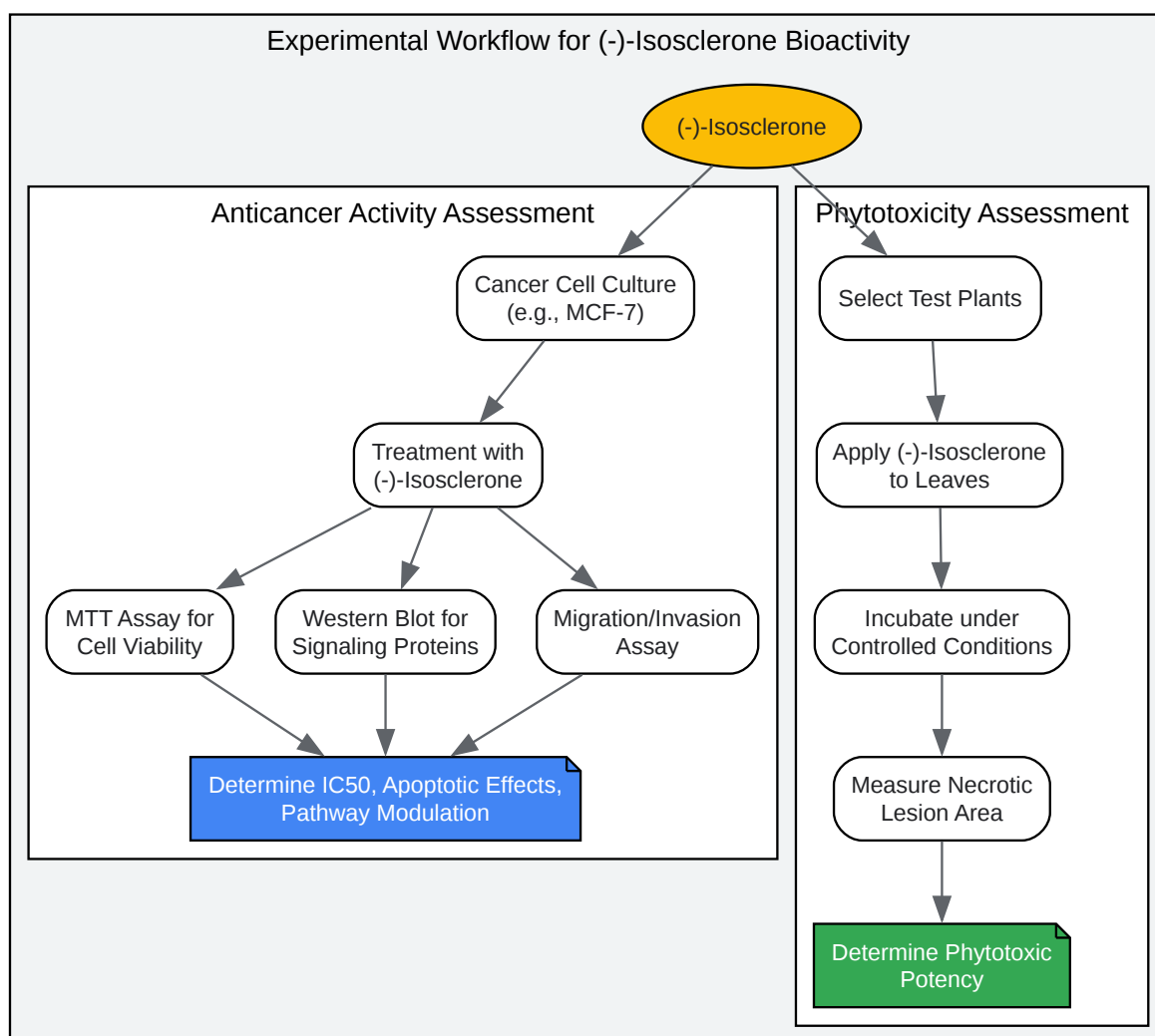
- Test plants (e.g., Dogwood, Pigweed)
- **(-)-Isosclerone** solution (in a suitable solvent like ethanol or acetone)
- Micropipette
- Ruler or caliper

Procedure:

- Prepare solutions of **(-)-Isosclerone** at various concentrations.
- Select healthy, mature leaves on the test plants.
- Apply a small droplet (e.g., 10 µL) of the **(-)-Isosclerone** solution to the adaxial surface of the leaf. A gentle puncture with a fine needle at the application site can facilitate uptake.
- Apply a control solution (solvent only) to other leaves on the same plant.

- Maintain the plants under controlled environmental conditions (e.g., light, temperature, humidity).
- After a set period (e.g., 48-72 hours), observe the leaves for the development of necrotic lesions.
- Measure the diameter or area of the necrotic lesions using a ruler or caliper.

The following diagram illustrates a general workflow for assessing the biological activity of **(-)-Isosclerone**.



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Workflow for **(-)-Isosclerone** bioactivity assessment.

Conclusion

(-)-Isosclerone is a bioactive natural product with well-documented phytotoxic and anticancer properties. Its ability to modulate the NF- κ B and MAPK signaling pathways makes it a compound of interest for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in in vivo models.

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Phone: (601) 213-4426
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